molecular formula C15H20O3 B1236596 (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one CAS No. 29552-41-8

(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Cat. No. B1236596
CAS RN: 29552-41-8
M. Wt: 248.32 g/mol
InChI Key: KTEXNACQROZXEV-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It could also involve understanding how the compound behaves under different conditions .

Scientific Research Applications

1. Structural Analysis and Synthesis

A significant aspect of research on this compound involves its structural analysis and synthesis. The compound has been formed through reactions like the combination of aminotetralin with parthenolide, leading to the formation of new chiral centers. Such studies are crucial for understanding the compound's chemical properties and potential applications (Nasim, Parkin, & Crooks, 2008).

2. Derivatives and Modifications

Research also focuses on creating derivatives of this compound by introducing various substituents. This includes synthesizing compounds with thiomorpholine, pyrrolidin-1-ylmethyl, and methoxyphenylpiperazine groups, which alter the compound's physical and chemical characteristics, potentially leading to varied applications (Benharref et al., 2015), (Moumou et al., 2012).

3. Crystallography and Molecular Conformation

Studies in crystallography have been conducted to determine the molecular conformation of the compound and its derivatives. This includes analyzing the chair–chair conformation of the ten-membered ring and the envelope conformation of the five-membered ring. Such structural insights are fundamental for further chemical and pharmaceutical research (Moumou et al., 2011).

4. Isolation from Natural Sources

The compound and its derivatives have been isolated from natural sources, such as the chloroform extract of the aerial parts of Anvillea radiata. This showcases the potential of natural sources in providing valuable chemical compounds for research and application (Moumou et al., 2011).

5. Potential Applications in Ligand Synthesis

The compound's structure has been utilized in the synthesis of macrocyclic ligands, particularly those containing cyclohexane rings. Such ligands can form complexes with metals like Ni(II) and Cu(II), indicating potential applications in coordination chemistry and catalysis (Kang, Kweon, & Jung, 1992).

Safety And Hazards

This involves understanding the toxicity of the compound and any risks associated with handling it. It could also involve studying its environmental impact .

Future Directions

Future directions could involve finding new uses for the compound, improving its synthesis, or studying its behavior in more detail .

properties

IUPAC Name

(7Z)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEXNACQROZXEV-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

CAS RN

29552-41-8, 20554-84-1
Record name Oxireno(9,10)cyclodeca(1,2-b)furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029552418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1aR-(1aR*,4E,7aS*,10aS*,-10bR*)]-2,3-6,7,7a,8,10a,10b-Octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Reactant of Route 2
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Reactant of Route 3
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Reactant of Route 4
Reactant of Route 4
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Reactant of Route 5
Reactant of Route 5
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
Reactant of Route 6
(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.